

meta-analysis of clinical trials on the anxiolytic effects of bergamot oil aromatherapy

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A Meta-Analysis of Clinical Trials on the Anxiolytic Effects of **Bergamot Oil** Aromatherapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trials investigating the anxiolytic properties of bergamot (Citrus bergamia) essential oil aromatherapy. The following sections summarize quantitative data from key studies, detail experimental protocols, and illustrate the proposed mechanisms of action.

Quantitative Data Summary

The anxiolytic effects of bergamot essential oil (BEO) aromatherapy have been evaluated in various clinical settings, with studies consistently reporting reductions in both psychological and physiological markers of stress and anxiety. The data presented in the following tables summarize the key findings from several randomized controlled trials and pilot studies.

Table 1: Psychological Outcomes of Bergamot Oil Aromatherapy







Study Participant N Intervention Outcome Results Measure



Ni et al. (2013)	Patients awaiting ambulatory surgery	109	30 minutes of BEO inhalation	State-Trait Anxiety Inventory (STAI)	Significant decrease in STAI scores in the BEO group compared to the control group (p < 0.05). For patients with previous surgical experience, the median change in STAI was -4.0 (p < 0.001) in the BEO group versus -1.0 (p = 0.019) in the control group. For patients without previous surgical experience, the STAI scores decreased more in the bergamot group (-3.0 versus -2.0, P = 0.021)[1].
Watanabe et	Healthy	41	15 minutes of	Profile of	Significant
al. (2015)	females		BEO vapor	Mood States	improvement



			inhalation	(POMS), STAI	in negative emotions and fatigue scores.[2][3]
Han et al. (2017)	Visitors in a mental health treatment center waiting room	57	15 minutes of BEO exposure	Positive and Negative Affect Scale (PANAS)	17% higher positive affect scores in the BEO group compared to the control group.[4]
Wakui et al. (2023)	University students	48	1-week BEO spray at bedtime and upon awakening	Depression Anxiety Stress Scales-21 (DASS-21)	Significant improvement in depression, anxiety, and stress scores. [5][6]

Table 2: Physiological Outcomes of Bergamot Oil Aromatherapy



Study	Participant Group	N	Intervention	Outcome Measure	Results
Watanabe et al. (2015)	Healthy females	41	15 minutes of BEO vapor inhalation	Salivary Cortisol, Heart Rate Variability (HRV)	Salivary cortisol levels were significantly lower in the BEO group compared to rest (p = 0.003).[2][7] High- frequency HRV, an indicator of parasympath etic activity, was significantly increased (p = 0.026).[2][7]
Ni et al. (2013)	Patients awaiting ambulatory surgery	109	30 minutes of BEO inhalation	Heart Rate, Blood Pressure	For patients with previous surgical experience, the BEO group showed a significant median decrease in heart rate of -3.5 beats/min (p = 0.004) and systolic blood



pressure of -11.0 mmHg (p < 0.001) from baseline.[1]

Experimental Protocols

The methodologies employed in these clinical trials, while varied, share common elements in their approach to aromatherapy administration and data collection.

Watanabe et al. (2015): Crossover Study in Healthy Females

This study utilized a randomized, crossover design.[2]

- Participants: 41 healthy female volunteers.
- Conditions: Each participant was exposed to three different conditions for 15 minutes each: rest only, rest with water vapor, and rest with bergamot essential oil vapor.
- Aromatherapy Administration: An ultrasonic diffuser dispersed BEO into the air.
- Data Collection:
 - Physiological: Saliva samples were collected immediately after each 15-minute session to measure cortisol levels via ELISA. Heart rate variability was continuously measured during the experiment and a subsequent 10-minute rest period.
 - Psychological: After the 10-minute rest period, participants completed the Profile of Mood States (POMS) and the State-Trait Anxiety Inventory (STAI).[2][7]

Ni et al. (2013): Randomized Controlled Trial in Preoperative Patients

This study was a randomized controlled trial to assess the effects of BEO aromatherapy on preoperative anxiety.

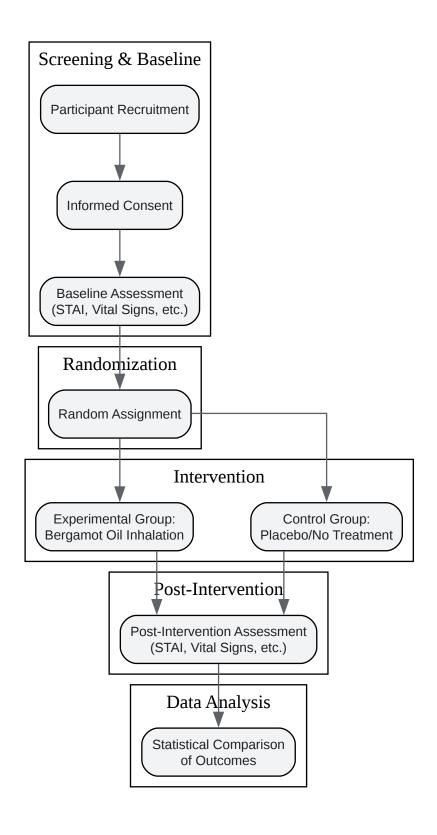


- Participants: 109 patients scheduled for ambulatory surgery.
- Groups: Participants were randomly assigned to either the experimental group (BEO aromatherapy) or the control group (water vapor).
- Aromatherapy Administration: Participants were exposed to either BEO or water vapor for 30 minutes in the preparation room before surgery.
- Data Collection:
 - Psychological: The State-Trait Anxiety Inventory (STAI) was completed by patients at registration and again after the 30-minute intervention period.[1]
 - Physiological: Vital signs, including heart rate and blood pressure, were also recorded at these two time points.[1]

Visualizations Experimental Workflow

The following diagram illustrates a generalized experimental workflow for a randomized controlled trial investigating the anxiolytic effects of **bergamot oil** aromatherapy.





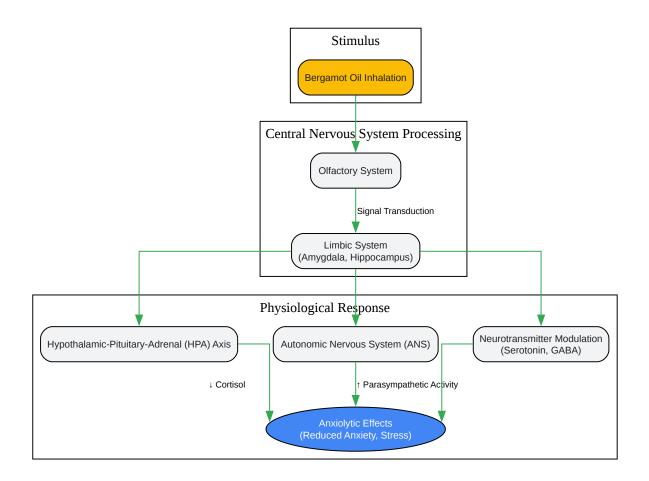
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A generalized workflow for a randomized controlled trial.



Proposed Signaling Pathway for Anxiolytic Effects

Animal studies suggest that the anxiolytic effects of **bergamot oil** are mediated through the olfactory system's influence on the limbic system, which in turn modulates neuroendocrine and autonomic nervous system responses. The major components of BEO, such as linalool and limonene, are thought to play a role in these effects.[4] Preclinical evidence points to the involvement of the hypothalamic-pituitary-adrenal (HPA) axis and the GABAergic and serotonergic neurotransmitter systems.[8]



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Proposed signaling pathway for the anxiolytic effects of **bergamot oil**.

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